Hexylamine

描述

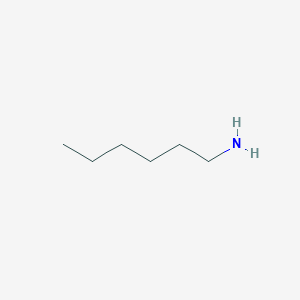

Structure

3D Structure

属性

IUPAC Name |

hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-2-3-4-5-6-7/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVXCPBXGZKUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N, Array | |

| Record name | HEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-81-4 (hydrochloride) | |

| Record name | Hexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021930 | |

| Record name | Hexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexylamine appears as a water-white liquid with an amine-like odor. Less dense than water and poorly soluble in water. Hence floats on water. May be toxic by inhalation, ingestion or skin absorption., Colorless liquid; [ICSC] Odor like amines; [CAMEO], Liquid, COLOURLESS LIQUID., Colourless to yellow liquid; Fishy aroma | |

| Record name | HEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1578/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

132 °C, 131-132 °C | |

| Record name | 1-Hexylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

85 °F (NFPA, 2010), 85 °F (29 °C) (Open cup), 27 °C (81 °F) (Closed cup), 29 °C o.c. | |

| Record name | HEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hexylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 12,000 mg/L at 20-25 °C, Miscibile in ethanol, ether; soluble in chloroform, 12 mg/mL at 25 °C, Solubility in water, g/100ml: 1.2, Soluble in water, Soluble (in ethanol) | |

| Record name | 1-Hexylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1578/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.7660 g/cu cm at 20 °C, Relative density (water = 1): 0.77, 0.761-0.767 | |

| Record name | 1-Hexylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1578/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.49 (Air = 1), Relative vapor density (air = 1): 3.5 | |

| Record name | 1-Hexylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8.99 [mmHg], Vapor pressure: 6.53 mm Hg at 20 °C, 7.95 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.87 | |

| Record name | Hexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Hexylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Water-white liquid, Colorless liquid | |

CAS No. |

111-26-2 | |

| Record name | HEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI4E002ZV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hexylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-21 °C, -22.9 °C | |

| Record name | 1-Hexylamine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Hexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylamine, also known as n-hexylamine or 1-aminohexane, is a primary aliphatic amine with the chemical formula CH₃(CH₂)₅NH₂. This document provides a comprehensive overview of its physical and chemical properties, incorporating quantitative data, detailed experimental protocols for property determination, and visualizations of key processes. This guide is intended to serve as a technical resource for professionals in research, science, and drug development who utilize this compound in their work. Applications for this compound are found in the synthesis of surfactants, pesticides, corrosion inhibitors, dyes, rubber, emulsifiers, and pharmaceuticals.

Physical Properties

This compound is a colorless liquid with a characteristic fishy or ammonia-like odor.[1][2] It is less dense than water and exhibits limited solubility in aqueous solutions, but is soluble in most organic solvents.[1][3]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅N | [1][3] |

| Molar Mass | 101.19 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Fishy, ammonia-like | [1][2] |

| Density | 0.766 g/mL at 25 °C | [4][5] |

| Melting Point | -23 °C | [4][5] |

| Boiling Point | 131-132 °C | [4][5] |

| Solubility in Water | 14 g/L at 20 °C | [6][7] |

| Vapor Pressure | 10.6 hPa at 20 °C | [6][7] |

| Refractive Index (n20/D) | 1.418 | [4][6] |

| Flash Point | 27 °C | [1] |

| Autoignition Temperature | 270 °C | [7][8] |

Chemical Properties

As a primary amine, this compound's chemical behavior is characterized by the lone pair of electrons on the nitrogen atom, which makes it a weak base and a nucleophile.

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

| pKa (of the conjugate acid) | 10.56 at 25 °C | [6] |

| pH | 11.6 (10 g/L in H₂O at 20 °C) | [6][7] |

| Chemical Reactivity | Reacts exothermically with acids to form salts. Incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. May generate flammable gaseous hydrogen with strong reducing agents. | [4][9] |

| Stability | Stable under normal conditions. Air sensitive. | [4][6] |

Basicity

This compound is a weak base and reacts with acids to form hexylammonium salts. The pKa of its conjugate acid, the hexylammonium ion (CH₃(CH₂)₅NH₃⁺), is 10.56, indicating that this compound is a stronger base than ammonia.[6]

Nucleophilicity

The nitrogen atom in this compound is nucleophilic and readily participates in reactions with electrophiles. Common reactions include:

-

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and quaternary ammonium salts.

-

Acylation: Reaction with acid chlorides or anhydrides to form amides. This reaction is rapid at room temperature.

-

Reaction with Carbonyls: Reacts with aldehydes and ketones to form imines.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectral Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Chemical shifts (CDCl₃, 300 MHz) δ (ppm): 2.68 (t, 2H, CH₂-NH₂), 1.45 (m, 2H, CH₂), 1.30 (m, 6H, 3xCH₂), 0.89 (t, 3H, CH₃) | [2] |

| ¹³C NMR | Chemical shifts (CDCl₃, 75 MHz) δ (ppm): 42.1 (CH₂-NH₂), 33.8 (CH₂), 31.9 (CH₂), 27.2 (CH₂), 22.7 (CH₂), 14.1 (CH₃) | [2] |

| IR Spectroscopy | Key peaks (cm⁻¹): 3360-3280 (N-H stretch, primary amine), 2955-2855 (C-H stretch), 1650-1580 (N-H bend), 1465 (C-H bend) | [4] |

| Mass Spectrometry | Molecular ion (M⁺) at m/z = 101. The base peak is often at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment resulting from alpha-cleavage. | [10][11] |

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of an amine like this compound using potentiometric titration.[8][12][13]

Materials and Equipment:

-

pH meter with a combination pH electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

This compound sample

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Nitrogen gas source (optional)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in deionized water to create a solution of known concentration (e.g., 1 mM).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

If the solution is sensitive to carbon dioxide, purge with nitrogen gas before and during the titration.

-

-

Titration:

-

Place the this compound solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution gently.

-

Slowly add the standardized 0.1 M HCl solution from the burette in small, known increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue adding titrant until the pH has passed the equivalence point and stabilized.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).

-

Alternatively, the pKa can be determined from the inflection point of a plot of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

Experimental Workflow for pKa Determination

Caption: Workflow for the determination of pKa by potentiometric titration.

Common Chemical Reactions of this compound

The following diagram illustrates some of the fundamental reactions of this compound, highlighting its role as a nucleophile and a base.

Caption: Common chemical reactions of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[8][14] It is also toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[12][14] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[8][14] Work should be conducted in a well-ventilated area or a fume hood.[8] Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as acids and strong oxidizing agents.[6][8]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and reaction diagrams offer a comprehensive resource for researchers, scientists, and professionals in drug development. A thorough understanding of these properties is essential for the safe and effective use of this compound in various scientific and industrial applications.

References

- 1. This compound(111-26-2) 13C NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. enamine.net [enamine.net]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. 1-Hexanamine, N,N-dihexyl- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Hexanamine [webbook.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Hexylamine: Pathways and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylamine, a primary aliphatic amine, is a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in numerous organic transformations. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, detailing the reaction mechanisms, experimental protocols, and comparative analysis of each route. The information presented herein is intended to assist researchers and professionals in selecting the most appropriate synthetic strategy based on factors such as precursor availability, desired yield and purity, and scalability.

Introduction

This compound (C₆H₁₅N), also known as n-hexylamine or 1-aminohexane, is a colorless liquid with a characteristic amine odor. Its utility in organic synthesis stems from the nucleophilic nature of the primary amino group, which readily participates in a variety of chemical reactions. The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and limitations. This guide will explore the following core synthetic strategies:

-

Reductive Amination of Hexanal

-

Gabriel Synthesis from 1-Bromohexane

-

Hofmann Rearrangement of Heptanamide

-

Reduction of Hexanenitrile

-

Direct Catalytic Amination of Hexanol

For each pathway, a detailed reaction mechanism will be elucidated, followed by a representative experimental protocol. A comparative summary of the quantitative data, where available, is provided to aid in the selection of the optimal synthesis route.

Synthesis Pathways and Reaction Mechanisms

Reductive Amination of Hexanal

Reductive amination is a highly efficient and widely used method for the synthesis of amines. This one-pot reaction involves the formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine. In the case of this compound synthesis, hexanal is reacted with ammonia, and the resulting imine is reduced.

Reaction Mechanism:

The reaction proceeds in two main steps:

-

Imine Formation: Hexanal reacts with ammonia in a nucleophilic addition reaction to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (specifically, a hexanimine).

-

Reduction: The imine is then reduced to this compound using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Raney Nickel).

Spectroscopic data (NMR, IR, MS) for hexylamine characterization.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of hexylamine. It includes detailed information on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Assignment (Proton) | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

| H₃C- (C6) | ~0.89 | Triplet (t) | 3H |

| -CH₂- (C5) | ~1.30 | Multiplet (m) | 2H |

| -CH₂- (C4) | ~1.28 | Multiplet (m) | 2H |

| -CH₂- (C3) | ~1.42 | Multiplet (m) | 2H |

| -CH₂- (C2) | ~2.67 | Triplet (t) | 2H |

| H₂N- (C1) | ~1.12 | Singlet (s, broad) | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound identifies the different carbon environments within the molecule.

| Assignment (Carbon) | Chemical Shift (δ) [ppm] |

| C6 | ~14.0 |

| C5 | ~22.6 |

| C4 | ~31.8 |

| C3 | ~26.7 |

| C2 | ~33.8 |

| C1 | ~42.3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the characteristic vibrational modes of its functional groups. Primary amines show two N-H stretching bands, which is a key diagnostic feature.[1][2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3368 | N-H Asymmetric Stretch | Medium |

| ~3288 | N-H Symmetric Stretch | Medium |

| ~2925 | C-H Asymmetric Stretch | Strong |

| ~2855 | C-H Symmetric Stretch | Strong |

| ~1605 | N-H Scissoring (Bending) | Medium |

| ~1467 | C-H Bending | Medium |

| ~1070 | C-N Stretch | Medium-Weak |

| ~820 | N-H Wagging | Broad, Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak for a compound with an odd number of nitrogen atoms will have an odd m/z value.

| m/z | Proposed Fragment | Relative Abundance |

| 101 | [CH₃(CH₂)₅NH₂]⁺ (Molecular Ion) | Present |

| 86 | [CH₃(CH₂)₄CH=NH₂]⁺ | |

| 72 | [CH₃(CH₂)₃CH=NH₂]⁺ | |

| 58 | [CH₃CH₂CH=NH₂]⁺ | |

| 44 | [CH₃CH=NH₂]⁺ | |

| 30 | [CH₂=NH₂]⁺ | Base Peak |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

A solution of this compound (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The sample is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

A standard proton experiment is performed.

-

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled ¹³C experiment is performed.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

-

As this compound is a liquid, a neat sample is used.

-

A drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean salt plates is acquired first.

-

The spectrum of the this compound sample is then recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Ionization: For a volatile, low molecular weight compound like this compound, EI is a common ionization method.

-

The sample is introduced into the ion source.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated, showing the relative abundance of each ion.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical sample.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the primary fragmentation pathway of this compound under electron ionization (EI) conditions. The major fragmentation route for aliphatic amines is the cleavage of the Cα-Cβ bond.

References

A Technical Guide to the Solubility of Hexylamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexylamine in a variety of common organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on providing established qualitative solubility information and detailed experimental protocols to enable researchers to determine precise solubility parameters. This information is critical for applications in pharmaceutical synthesis, surfactant formulation, and the development of corrosion inhibitors and other specialty chemicals.

Core Concepts in this compound Solubility

This compound (C₆H₁₅N) is a primary aliphatic amine that is a colorless liquid at room temperature. Its solubility characteristics are governed by the interplay between its nonpolar six-carbon alkyl chain and its polar amine (-NH₂) functional group. This structure allows it to interact with a wide range of solvents through different intermolecular forces. Generally, this compound is soluble in almost all organic solvents.[1] The primary amine group can act as a hydrogen bond donor and acceptor, enhancing its solubility in polar protic solvents.

Qualitative Solubility of this compound

While precise quantitative solubility data is not extensively documented in publicly available literature, the qualitative solubility of this compound in common organic solvents is well-established. The following table summarizes this information.

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Soluble[1] |

| Ethanol | Miscible[2] | |

| Ethers | Diethyl Ether | Miscible[2] |

| Ketones | Acetone | Soluble[1][3] |

| Halogenated | Dichloromethane | Soluble[1][3] |

| Chloroform | Soluble |

Experimental Protocols for Determining this compound Solubility

To facilitate the generation of quantitative solubility data, this section provides detailed methodologies for three common experimental techniques.

Isothermal Shake-Flask Method

This gravimetric method is a reliable technique for determining the equilibrium solubility of a solute in a solvent.

Principle: A supersaturated solution of this compound in the chosen organic solvent is prepared and agitated at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined gravimetrically after evaporation of the solvent.

Apparatus:

-

Thermostatically controlled water bath or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Pipettes and syringes

-

Drying oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.

-

Securely cap the vial and place it in a thermostatically controlled water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vial to stand undisturbed in the water bath for at least 24 hours to allow for phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solvent-hexylamine solution) using a pre-weighed syringe.

-

Transfer the syringe contents to a pre-weighed empty vial.

-

Determine the weight of the transferred solution.

-

Evaporate the solvent from the vial in a drying oven or vacuum desiccator until a constant weight of the this compound residue is achieved.

-

Calculate the solubility of this compound in the solvent in terms of g/100 mL or other desired units.

Acid-Base Titration Method

This method is suitable for determining the concentration of this compound in a solvent, which can be used to establish solubility.

Principle: this compound, being a base, can be accurately quantified by titrating it with a standardized acid solution. This method is particularly useful for solvents in which this compound is highly soluble.

Apparatus:

-

Burette

-

Pipettes

-

Erlenmeyer flasks

-

pH meter or a suitable indicator

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent using the isothermal shake-flask method to achieve equilibrium.

-

Carefully withdraw a known volume of the clear supernatant.

-

Add the aliquot of the this compound solution to an Erlenmeyer flask.

-

If the solvent is non-aqueous, add a suitable co-solvent (like isopropyl alcohol) to ensure miscibility during titration.

-

Add a few drops of a suitable indicator or use a pH meter to monitor the titration.

-

Titrate the solution with the standardized acid until the endpoint is reached.

-

Record the volume of the acid used.

-

Calculate the concentration of this compound in the saturated solution based on the stoichiometry of the acid-base reaction.

Gas Chromatography (GC) Method

Gas chromatography is a powerful analytical technique for separating and quantifying components of a mixture. It can be used to determine the concentration of this compound in a saturated solution.

Principle: A small volume of the saturated solution is injected into the gas chromatograph. The this compound is vaporized and separated from the solvent in a chromatographic column. A detector measures the amount of this compound, and its concentration is determined by comparing the detector response to a calibration curve.

Apparatus:

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID)

-

A suitable capillary column (e.g., a non-polar or polar column depending on the solvent)

-

Syringes for injection

-

Vials for sample and standard preparation

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the GC and plotting the detector response against the concentration.

-

Prepare a saturated solution of this compound in the solvent using the isothermal shake-flask method.

-

Carefully withdraw a sample of the supernatant and dilute it if necessary to fall within the range of the calibration curve.

-

Inject the sample into the GC under the same conditions as the standards.

-

Determine the concentration of this compound in the sample by comparing its detector response to the calibration curve.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

Caption: General workflow for determining the solubility of this compound.

References

Navigating the Maze: A Technical Guide to the Safe Handling of Hexylamine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Hexylamine, a versatile primary aliphatic amine, is a crucial building block in the synthesis of a wide array of compounds, including pharmaceuticals, corrosion inhibitors, and dyes.[1][2][3] However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of safety protocols. This in-depth technical guide provides a detailed overview of the health and safety considerations for handling this compound in a laboratory setting, equipping researchers, scientists, and drug development professionals with the knowledge to mitigate risks effectively.

Section 1: Chemical and Physical Properties

A thorough understanding of this compound's properties is fundamental to its safe handling. It is a colorless to yellow liquid with a characteristic fishy or amine-like odor.[1][2][4] this compound is flammable and its vapors can form explosive mixtures with air.[5][6][7] It is also air-sensitive and incompatible with a range of substances, necessitating careful storage and handling.[2][8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₆H₁₅N | [1][9] |

| Molar Mass | 101.19 g/mol | [1][10] |

| Appearance | Colorless to yellow liquid | [2][4] |

| Odor | Fishy, amine-like | [1][2][4] |

| Boiling Point | 131-132 °C | [3][4][9] |

| Melting Point | -23 °C | [3][4][9] |

| Flash Point | 27 °C (80.6 °F) | [11] |

| Density | 0.766 g/mL at 25 °C | [3][4][9] |

| Solubility in Water | Slightly soluble (14 g/L at 20 °C) | [3][4] |

| Vapor Pressure | 10.6 hPa at 20 °C | [3] |

| Autoignition Temperature | 270 °C (518 °F) | [5][11] |

| Explosive Limits | Lower: 2.1% (V), Upper: 9.3% (V) | [5][12] |

Section 2: Toxicological Data and Health Hazards

This compound is classified as toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[13][14][15] Inhalation may cause respiratory tract irritation.[5][16]

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Classification | References |

| LD50 | Rat | Oral | 670 mg/kg | Toxic if swallowed | [5] |

| LD50 | Rabbit | Skin | 420 µL/kg | Toxic in contact with skin | [5] |

| Draize Test | Rabbit | Eye | 750 µg/24H | Severe Irritant | [5] |

| Draize Test | Rabbit | Eye | 5 mg | Moderate Irritant | [5] |

Health Effects

-

Eye Contact: Causes severe eye irritation and can lead to serious damage.[5][16]

-

Skin Contact: Causes severe skin irritation and burns.[5][16][17] It is harmful if absorbed through the skin.[5]

-

Inhalation: May cause respiratory tract irritation, coughing, and shortness of breath.[5][16] High concentrations of vapors may cause dizziness or suffocation.[5]

-

Ingestion: Harmful if swallowed and can cause gastrointestinal irritation.[4][5]

Section 3: Occupational Exposure Limits

As of the latest reviews, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH).[18][19] In the absence of defined OELs, it is crucial to handle this compound with the utmost caution and to keep airborne concentrations as low as reasonably achievable.

Section 4: Experimental Protocols for Toxicity Testing

The toxicological data presented in this guide are derived from standardized experimental protocols. Understanding these methodologies is crucial for interpreting the data and appreciating the nature of the chemical's hazards.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[1][8]

-

Principle: A single dose of the test substance is applied to the skin of an animal, typically an albino rabbit.[1][17] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.[13]

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of the clipped skin. The treated area is then covered with a gauze patch.

-

Exposure: The exposure duration is typically 4 hours.[3]

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema and edema. Observations are scored at 1, 24, 48, and 72 hours after patch removal. The reversibility of any observed effects is monitored for up to 14 days.[17]

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[4][5]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal, usually an albino rabbit, with the untreated eye serving as a control.[2][9] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[10]

-

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are used.

-

Application: A 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye.[16]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[16] The severity of corneal opacity, iritis, and conjunctival redness and chemosis are scored. The reversibility of the effects is observed for up to 21 days.[9]

-

Acute Oral Toxicity - LD50 Test

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.[20][21]

-

Principle: The LD50 is the statistically derived single dose of a substance that is expected to cause death in 50% of the animals when administered by the oral route.[21]

-

Methodology:

-

Animal Selection: Typically, rats are used.[20][21] The animals are fasted before administration of the test substance.[22]

-

Dose Administration: The test substance is administered in a single dose by gavage.[21] A range of dose levels is used with a set number of animals per dose group.

-

Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[23][24] Body weight is recorded at specified intervals.[23]

-

Data Analysis: The LD50 is calculated using statistical methods.[23]

-

Section 5: Safe Handling and Storage

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[5][18] Use of explosion-proof equipment is recommended.[5][11]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[5][13][18]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[5][13][18]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][13]

-

-

Handling Procedures:

-

Storage:

Section 6: Chemical Incompatibility

This compound is incompatible with a variety of substances, and mixing it with them can lead to hazardous reactions.[2][4][6]

Caption: Chemical incompatibility diagram for this compound.

Section 7: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][16] Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][16] Seek immediate medical attention.[5]

-

Inhalation: Remove from exposure and move to fresh air immediately.[5][16] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5] Seek medical attention.[16]

-

Ingestion: Do NOT induce vomiting.[8][16] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.[5]

Spill Response

A spill of this compound requires a swift and coordinated response to minimize exposure and environmental contamination.

Caption: Emergency response flowchart for a this compound spill.

Spill Cleanup Steps:

-

Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area.[25] Eliminate all ignition sources.[6][7]

-

Ventilate: Ensure the area is well-ventilated, using fume hoods if the spill is contained within one.[26]

-

Personal Protective Equipment: Before attempting cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[25][27]

-

Contain and Absorb: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[5][26] Work from the outside of the spill inwards to prevent spreading.[26]

-

Collect and Dispose: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[25][26] Do not let the chemical enter drains.[12]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[25]

-

For Large Spills: If the spill is large or you are not equipped or trained to handle it, evacuate the area and contact your institution's emergency response team immediately.[27]

Conclusion

This compound is a valuable chemical reagent, but its inherent hazards necessitate a robust safety culture and strict adherence to established protocols. By understanding its properties, recognizing its toxicological profile, and implementing the safe handling, storage, and emergency procedures outlined in this guide, laboratory personnel can significantly minimize the risks associated with its use. Continuous training and a proactive approach to safety are paramount to ensuring a safe working environment for all.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. flashpointsrl.com [flashpointsrl.com]

- 3. New approaches to the assessment of eye and skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Draize test - Wikipedia [en.wikipedia.org]

- 7. nj.gov [nj.gov]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. episkin.com [episkin.com]

- 11. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 15. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. cdn.chemservice.com [cdn.chemservice.com]

- 20. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 21. fda.gov [fda.gov]

- 22. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 23. dep.nj.gov [dep.nj.gov]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. search.library.northwestern.edu [search.library.northwestern.edu]

- 26. osha.gov [osha.gov]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Hexylamine, a primary aliphatic amine with the chemical formula C₆H₁₅N, is a versatile and valuable chemical intermediate in a multitude of industrial processes. Its unique combination of a six-carbon alkyl chain and a reactive amino group makes it an essential building block in the synthesis of a wide array of specialized chemicals. This technical guide provides a comprehensive overview of the core industrial applications of this compound, with a focus on its roles as a corrosion inhibitor, a chemical intermediate in the synthesis of pharmaceuticals, pesticides, and dyes, a catalyst, a surfactant, and an accelerator in the rubber industry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemistry and practical applications of this important compound.

Corrosion Inhibition

This compound and its derivatives are widely recognized for their efficacy as corrosion inhibitors, particularly for protecting mild steel in acidic environments.[1][2] The primary mechanism of inhibition involves the adsorption of this compound molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of the nitrogen atom, which has a lone pair of electrons that can interact with the vacant d-orbitals of iron atoms on the steel surface.

The protective film formed by this compound acts as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2] The effectiveness of this compound as a corrosion inhibitor is influenced by factors such as its concentration, the temperature, and the specific acidic medium.

Quantitative Data on Corrosion Inhibition

The corrosion inhibition efficiency of this compound has been quantified using various electrochemical and gravimetric techniques. The following table summarizes typical data obtained from studies on mild steel in a 1.0 M HCl solution.

| Concentration (ppm) | Weight Loss Inhibition Efficiency (%) at 25°C | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (μF/cm²) |

| 0 | - | 9.8 | 125.3 |

| 200 | 35.42 | 25.6 | 85.2 |

| 400 | 48.25 | 48.9 | 65.4 |

| 600 | 58.11 | 75.3 | 50.1 |

| 800 | 65.66 | 98.7 | 42.3 |

Data sourced from Hariom et al., "Corrosion inhibition of mild steel by using this compound as corrosion inhibitor in acidic medium," Der Pharma Chemica, 2016, 8(19):268-278.[2]

Experimental Protocols for Corrosion Inhibition Studies

A comprehensive evaluation of a corrosion inhibitor's performance involves a combination of techniques. Below are detailed methodologies for three key experiments.

Objective: To determine the corrosion rate of mild steel in the presence and absence of this compound by measuring the mass loss over time.

Materials:

-

Mild steel coupons (e.g., 4.5 cm x 2.0 cm x 0.2 cm)

-

1.0 M Hydrochloric acid (HCl) solution

-

This compound

-

Acetone

-

Emery paper (various grits)

-

Analytical balance (±0.1 mg)

-

Water bath or thermostat

-

Beakers (250 mL)

-

Glass hooks and rods

Procedure:

-

Mechanically polish the mild steel coupons with emery paper of increasing grit to achieve a smooth, mirror-like surface.

-

Degrease the coupons by washing with acetone, followed by rinsing with double-distilled water, and then dry them thoroughly.

-

Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W₀).

-

Prepare a series of 1.0 M HCl solutions containing different concentrations of this compound (e.g., 0, 200, 400, 600, 800 ppm).

-

Completely immerse one coupon into each test solution using a glass hook and rod, ensuring the entire surface is exposed to the corrosive medium.

-

Maintain the beakers in a water bath at a constant temperature (e.g., 25°C) for a specified immersion period (e.g., 24 hours).

-

After the immersion period, carefully remove the coupons from the solutions.

-

Clean the coupons to remove corrosion products by immersing them in a cleaning solution (e.g., 10% HCl containing a small amount of a pickling inhibitor), followed by gentle brushing.

-

Rinse the cleaned coupons with distilled water and acetone, then dry them.

-

Weigh the dried coupons and record the final weight (W₁).

-

Calculate the weight loss (ΔW = W₀ - W₁) and the corrosion rate (CR) in mm/year using the formula: CR (mm/year) = (87600 * ΔW) / (A * t * ρ) where A is the surface area of the coupon (cm²), t is the immersion time (hours), and ρ is the density of mild steel (g/cm³).

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Objective: To study the effect of this compound on the anodic and cathodic polarization behavior of mild steel and to determine corrosion kinetic parameters.

Apparatus:

-

Potentiostat/Galvanostat

-

Three-electrode corrosion cell:

-

Working Electrode (WE): Mild steel specimen

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE)

-

Counter Electrode (CE): Platinum foil or graphite rod

-

-

Test solutions (1.0 M HCl with and without this compound)

Procedure:

-

Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.

-

Polish the exposed surface of the WE to a mirror finish, then clean and dry it as described in the weight loss protocol.

-

Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution.

-

Allow the system to stabilize for a period (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).

-

Perform the potentiodynamic polarization scan by applying a potential range from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Record the resulting current density as a function of the applied potential.

-

Plot the data as a Tafel plot (log |current density| vs. potential).

-

Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100 where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.

Objective: To investigate the mechanism of corrosion inhibition by analyzing the impedance characteristics of the metal/solution interface.

Apparatus:

-

Potentiostat/Galvanostat with a frequency response analyzer

-

Three-electrode corrosion cell (as described for potentiodynamic polarization)

-

Test solutions (1.0 M HCl with and without this compound)

Procedure:

-

Prepare and assemble the three-electrode cell as described for the potentiodynamic polarization experiment.

-

Allow the system to stabilize at the OCP.

-

Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Measure the impedance response of the system at each frequency.

-

Plot the impedance data in the form of a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

-

Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (IE%) using the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.

Chemical Intermediate in Synthesis

This compound is a crucial building block in the synthesis of a variety of organic compounds, finding applications in the pharmaceutical, agrochemical, and dye industries. Its primary amine functionality allows it to readily participate in nucleophilic substitution and condensation reactions.

Pharmaceutical and Agrochemical Synthesis

In the pharmaceutical and agrochemical sectors, this compound is often used as a precursor for the synthesis of heterocyclic compounds, such as triazine derivatives. These triazine-based compounds are known for their broad spectrum of biological activities, including herbicidal and medicinal properties.

For instance, this compound can be used in the synthesis of substituted 1,3,5-triazines, which are the structural core of many herbicides. The synthesis typically involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core with amines.

Experimental Protocol: Synthesis of 2-Chloro-4,6-bis(hexylamino)-1,3,5-triazine

Objective: To synthesize a disubstituted triazine derivative using this compound.

Materials:

-

Cyanuric chloride

-

n-Hexylamine

-

Acetone

-

Sodium carbonate

-

Water

-

Ice

-

Round-bottom flask with a stirrer

-

Addition funnel

Procedure:

-

Dissolve cyanuric chloride (1.0 equivalent) in acetone in a round-bottom flask and cool the solution to 0-5°C in an ice bath.

-

In a separate beaker, prepare a solution of n-hexylamine (2.0 equivalents) and sodium carbonate (as an acid scavenger) in a mixture of acetone and water.

-

Slowly add the this compound solution to the cyanuric chloride solution via an addition funnel, maintaining the temperature between 0-5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Expected Yield: The yield of 2-chloro-4,6-bis(hexylamino)-1,3,5-triazine is typically in the range of 80-90%.

References

Hexylamine: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexylamine, a primary aliphatic amine, has emerged as a crucial and versatile building block in the landscape of organic synthesis. Its nucleophilic nature, coupled with its linear six-carbon chain, makes it an ideal precursor for the synthesis of a diverse array of molecules, ranging from pharmaceuticals and agrochemicals to corrosion inhibitors and functional materials. This technical guide provides a comprehensive overview of the core applications of this compound, featuring detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and workflows.

Core Synthetic Applications of this compound

This compound participates in a wide range of chemical transformations, primarily leveraging the reactivity of its amino group. The most prominent applications include N-acylation for the formation of amides, reductive amination to produce secondary and tertiary amines, and its role as a key component in multicomponent reactions and the synthesis of heterocyclic structures.

N-Acylation: Synthesis of N-Hexylamides

The reaction of this compound with acylating agents such as acyl chlorides or anhydrides is a fundamental method for the formation of N-hexylamides. This reaction is typically high-yielding and proceeds under mild conditions.

Table 1: N-Acylation of this compound with Various Acylating Agents

| Acylating Agent | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Acetyl Chloride | Iodine | Solvent-free | < 5 min | Room Temp. | >95 | [1] |

| Benzoyl Chloride | Pyridine | Dichloromethane | 2 h | 0 °C to RT | 92 | [2] |

| Chloroacetyl Chloride | DBU | THF | 3 h | 0 °C to RT | Not Specified | [3][4] |

Experimental Protocol: N-Acetylation of this compound[1]

-

Materials: this compound (1 mmol), Acetyl chloride (1 mmol), Iodine (catalytic amount).

-

Procedure:

-

In a round-bottom flask, combine this compound (1 mmol) and a catalytic amount of iodine.

-

Add acetyl chloride (1 mmol) dropwise to the mixture at room temperature under solvent-free conditions.

-

The reaction is typically complete within a few minutes, as observed by TLC analysis.

-